molecular formula C11H14N4 B2495555 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole CAS No. 883012-17-7

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole

Cat. No.: B2495555
CAS No.: 883012-17-7
M. Wt: 202.261
InChI Key: ATCSTSYXUVBUQS-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole typically involves the reaction of 3,4-dimethylbenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azide ion replaces the chloride ion, forming the tetrazole ring. The reaction conditions usually require heating to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where functional groups can be introduced or replaced under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds in biological systems. This property makes it useful in drug design and development, where it can interact with enzymes, receptors, and other biomolecules to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2H-tetrazole: Similar structure but lacks the 3,4-dimethylphenyl group.

    5-(4-methylphenyl)-2H-tetrazole: Contains a methyl group on the phenyl ring but not at the 3,4-positions.

    5-(3,5-dimethylphenyl)-2H-tetrazole: Similar but with methyl groups at different positions on the phenyl ring.

Uniqueness

5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole is unique due to the specific positioning of the 3,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other tetrazole derivatives .

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-2-methyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-8-4-5-10(6-9(8)2)7-11-12-14-15(3)13-11/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCSTSYXUVBUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN(N=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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